N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
“N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The compound also contains a benzo[d]thiazole ring, which is a heterocyclic compound that has been found to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a piperazine ring attached to a benzo[d]thiazole ring and a chlorophenyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The compound contains several functional groups that could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance its solubility, while the fluorine atom on the benzo[d]thiazole ring could influence its reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A variety of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, demonstrating potential antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that modifications of the piperazine carboxamide structure can yield compounds with significant antimicrobial properties (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).
Synthesis, Characterization, and Biological Evaluation
- The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, and its characterization through spectroscopic methods and X-ray diffraction studies, revealed moderate anthelmintic activity. This indicates the potential of fluorophenyl piperazine derivatives in developing new anthelmintic agents (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).
Antimicrobial Study of Schiff Base and Thiazolidinone Derivatives
- Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone showed significant antibacterial and antifungal activity, indicating the effectiveness of incorporating fluoroquinolone structures into piperazine derivatives for antimicrobial purposes (N. Patel, S. D. Patel, 2010).
Molecular Docking and Antimicrobial Evaluation
- Piperazine and triazolo-pyrazine derivatives underwent synthesis, molecular docking studies, and in vitro antimicrobial evaluation. The findings suggested that certain piperazine derivatives could serve as superior antimicrobials, with specific compounds showing good growth inhibition against antibiotic-resistant strains (M. Patil, Anurag Noonikara-Poyil, S. Joshi, S. Patil, Abby M. Lewis, A. Bugarin, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4OS/c19-13-3-1-2-4-14(13)21-17(25)23-7-9-24(10-8-23)18-22-15-6-5-12(20)11-16(15)26-18/h1-6,11H,7-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXWHAJDJRJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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